N4 2'-O-Dibutyrylcytidine 3'
Description
Properties
Molecular Formula |
C17H24N3O9P |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
[6-[4-(butanoylamino)-2-oxopyrimidin-1-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C17H24N3O9P/c1-3-5-12(21)18-11-7-8-20(17(23)19-11)16-15(28-13(22)6-4-2)14-10(27-16)9-26-30(24,25)29-14/h7-8,10,14-16H,3-6,9H2,1-2H3,(H,24,25)(H,18,19,21,23) |
InChI Key |
IPICHPMWYGQEKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NC(=O)N(C=C1)C2C(C3C(O2)COP(=O)(O3)O)OC(=O)CCC |
Origin of Product |
United States |
Molecular Mechanisms of Action of N4,2 O Dibutyrylcytidine 3 :5 Cyclic Monophosphate
Direct Modulation of Cyclic Nucleotide-Dependent Protein Kinases
The primary effectors of cyclic nucleotide signaling are protein kinases. DB-cCMP has been shown to directly interact with and modulate the activity of specific cyclic nucleotide-dependent protein kinases.
Activation Profile of cGMP-Dependent Protein Kinase (PKG/cGK) Isoforms
A significant finding in the study of cCMP signaling is its ability to co-opt the cGMP signaling pathway. Research has demonstrated that the membrane-permeable cCMP analog, dibutyryl-cCMP, can activate purified cGMP-dependent protein kinase (cGK) Iα and Iβ isoforms. This activation has been observed to have physiological consequences, such as mediating the relaxation of mouse aorta. The critical role of cGKI in this process is highlighted by the fact that cCMP-induced relaxation is abolished in tissues from cGKI-knockout mice. Furthermore, the deletion of the inositol (B14025) trisphosphate receptor-associated cGKI substrate (IRAG) also suppresses this relaxation effect. This suggests that the signaling of cCMP via cGKI and its substrates is of broader physiological importance.
The activation of cGK by DB-cCMP is a key mechanism by which it exerts its cellular effects, essentially mimicking the action of cGMP in certain contexts. This unexpected crossover in signaling pathways underscores the complexity and plasticity of intracellular communication networks.
Interaction with Regulatory Subunits of cAMP-Dependent Protein Kinase (cAK)
The interaction of N4,2'-O-Dibutyrylcytidine 3':5'-Cyclic Monophosphate with the regulatory subunits of cAMP-dependent protein kinase (PKA), also known as cAK, is not well-documented in the current scientific literature. PKA is a tetrameric enzyme composed of two regulatory and two catalytic subunits. elifesciences.org In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. elifesciences.org The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the catalytic subunits, which are then free to phosphorylate their substrates. elifesciences.orgnih.gov While the activation mechanism of PKA by cAMP is well-understood, direct evidence detailing the specific binding or modulation of PKA's regulatory subunits by DB-cCMP is lacking.
Influence on Cyclic Nucleotide Phosphodiesterase (PDE) Activity and cCMP Metabolism
While direct studies on the effect of DB-cCMP on specific PDE isoforms are limited, research on the analogous compound, dibutyryl-cAMP (DB-cAMP), has shown that it can lead to an increase in PDE activity in rat heart tissue. nih.gov This suggests that prolonged elevation of intracellular cyclic nucleotide levels by cell-permeable analogs might trigger a feedback mechanism involving the upregulation of PDE expression or activity. nih.gov It is plausible that DB-cCMP could induce a similar response. Furthermore, long-term pre-treatment of human umbilical vein endothelial cells (HUVEC) with DB-cAMP has been shown to increase PDE4 activity and the expression of PDE4A and PDE4B isoforms. nih.gov Given that cCMP is a substrate for certain PDEs, any modulation of PDE activity by DB-cCMP would have direct consequences on the metabolism and signaling of endogenous cCMP.
Interplay with Intracellular Signaling Cascades
The effects of DB-cCMP extend beyond the direct activation of protein kinases and involve crosstalk with other major intracellular signaling cascades.
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The direct regulatory effects of N4,2'-O-Dibutyrylcytidine 3':5'-Cyclic Monophosphate on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways have not been extensively reported in scientific literature. The MAPK cascades, which include pathways such as the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. While there is evidence that some PDE isoforms, such as PDE4B, C, and D, contain ERK-phosphorylation subunits, indicating a point of crosstalk between cAMP and MAPK signaling, a direct modulatory role of DB-cCMP on MAPK activation or inhibition remains to be established. mdpi.com
Crosstalk with the Nitric Oxide/cGMP Signaling Axis
A crucial aspect of DB-cCMP's mechanism of action is its interplay with the nitric oxide (NO)/cGMP signaling axis. The canonical NO/cGMP pathway involves the generation of NO by nitric oxide synthase (NOS), which then diffuses and activates soluble guanylate cyclase (sGC) to produce cGMP. As established, DB-cCMP can activate cGK, the primary downstream effector of cGMP. This indicates a significant point of convergence and crosstalk between the cCMP and NO/cGMP signaling pathways. By activating cGK, DB-cCMP can mimic or modulate the downstream effects of NO signaling. For instance, in human neutrophils, DB-cCMP has been shown to differentially modulate cellular activation, a process where NO/cGMP signaling is also known to play a regulatory role. nih.gov This interplay suggests that the physiological outcomes of cCMP signaling are context-dependent and are influenced by the concurrent activity of the NO/cGMP pathway.
Cellular and Subcellular Biological Roles Elucidated by N4,2 O Dibutyrylcytidine 3 :5 Cyclic Monophosphate
Differential Modulation of Leukocyte Activation
Studies on human neutrophils have revealed that Bt2cCMP exerts a differential modulatory effect on their activation, both inhibiting and potentiating various responses depending on the stimulus. This suggests a nuanced role for cCMP in regulating the inflammatory functions of these key immune cells.
N4,2'-O-Dibutyrylcytidine 3',5'-Cyclic Monophosphate has been shown to have a complex influence on the production of superoxide (B77818) anion (O2-), a critical component of the neutrophil's antimicrobial arsenal. Its effects are highly dependent on the activating agent. For instance, Bt2cCMP inhibits O2- formation induced by a chemotactic peptide at submaximally effective concentrations. nih.gov In contrast, it potentiates the O2- formation stimulated by platelet-activating factor and enhances the response to tau-hexachlorocyclohexane at submaximally effective concentrations. nih.gov However, the compound shows no effect on O2- formation when stimulated by a range of other agents, including complement C5a, concanavalin (B7782731) A, sodium fluoride (B91410) (NaF), the calcium ionophore A23187, phorbol (B1677699) myristate acetate (B1210297) (PMA), and arachidonic acid. nih.gov
The intracellular concentration of calcium ions ([Ca2+]i) is a critical second messenger in neutrophil activation. N4,2'-O-Dibutyrylcytidine 3',5'-Cyclic Monophosphate has been observed to inhibit the rise in [Ca2+]i that is induced by chemotactic peptides at submaximally effective concentrations. nih.gov Interestingly, while it potentiates the superoxide formation induced by platelet-activating factor, it does not affect the rise in [Ca2+]i triggered by this particular agonist. nih.gov This dissociation of effects suggests that the modulatory actions of Bt2cCMP on superoxide production can be independent of its influence on calcium signaling pathways.
Chemoattractants are crucial for guiding neutrophils to sites of inflammation and infection. The inhibitory effects of N4,2'-O-Dibutyrylcytidine 3',5'-Cyclic Monophosphate on both superoxide formation and cytosolic calcium elevation induced by a chemotactic peptide highlight its potential role in modulating the early events of neutrophil activation in response to these guidance cues. nih.gov The parent compound, cCMP, was found to be less effective than its dibutyryl analogue in inhibiting fMet-Leu-Phe-induced O2- formation, underscoring the enhanced cell permeability and efficacy of Bt2cCMP in these in vitro studies. nih.gov Butyrate (B1204436) alone did not have any effect on the functional parameters studied, indicating that the observed effects are specific to the cyclic nucleotide moiety. nih.gov
Interactive Table: Effects of N4,2'-O-Dibutyrylcytidine 3',5'-Cyclic Monophosphate on Neutrophil Functions
| Stimulating Agent | Effect on Superoxide (O2-) Formation | Effect on Cytosolic Calcium ([Ca2+]i) Rise |
| Chemotactic Peptide | Inhibition | Inhibition |
| Platelet-Activating Factor | Potentiation | No Effect |
| tau-Hexachlorocyclohexane | Enhancement | Not Reported |
| Complement C5a | No Effect | Not Reported |
| Concanavalin A | No Effect | Not Reported |
| Sodium Fluoride (NaF) | No Effect | Not Reported |
| A23187 | No Effect | Not Reported |
| Phorbol Myristate Acetate (PMA) | No Effect | Not Reported |
| Arachidonic Acid | No Effect | Not Reported |
Influence on Cell Adhesion and De-adhesion Processes
The influence of N4,2'-O-Dibutyrylcytidine 3',5'-Cyclic Monophosphate on the adhesion and de-adhesion processes of leukocytes has not been extensively studied. While the modulation of neutrophil activation by this compound suggests a potential indirect effect on their adhesive properties, direct evidence from studies focusing on leukocyte adhesion molecules or functional adhesion assays is currently lacking in the available scientific literature.
One study in a non-leukocyte context has shown that dibutyryl cCMP can enhance the in vitro development and attachment of hatched mouse blastocysts to an untreated substratum. nih.gov This finding suggests a potential role for cCMP in cell adhesion processes during embryonic development, but it is important to note that this is in a different cell type and biological context than leukocyte adhesion. Further research is needed to determine if a similar role exists in the regulation of leukocyte adhesion and de-adhesion.
Neurobiological Effects in In Vitro Models
The specific neurobiological effects of N4,2'-O-Dibutyrylcytidine 3',5'-Cyclic Monophosphate, particularly concerning the stimulation of neurite outgrowth in neural cell lines, are not well-documented in publicly available research. Scientific investigations in this area have predominantly focused on the adenosine (B11128) analogue, dibutyryl cyclic AMP (dbcAMP).
While direct studies on N4,2'-O-Dibutyrylcytidine 3',5'-Cyclic Monophosphate are scarce, research on the related compound, dibutyryl cyclic AMP (dbcAMP), has demonstrated its ability to induce neurite outgrowth and differentiation in various neural cell lines, including neuroblastoma cells. These studies on dbcAMP suggest that cyclic nucleotide signaling pathways are critical in neuronal development and regeneration. However, due to the structural and potential functional differences between the adenosine and cytidine-based cyclic nucleotides, it cannot be assumed that Bt2cCMP would elicit the same neurobiological responses. Therefore, the role of N4,2'-O-Dibutyrylcytidine 3',5'-Cyclic Monophosphate in stimulating neurite outgrowth remains an area requiring specific investigation.
Research Methodologies and Techniques Employed in Studying N4,2 O Dibutyrylcytidine 3 :5 Cyclic Monophosphate
Biochemical Assay Systems
Biochemical assays are fundamental in characterizing the direct interactions of Bt2cCMP with cellular components, such as enzymes and their substrates.
While specific studies detailing the direct effect of N4,2'-O-Dibutyrylcytidine 3',5'-cyclic monophosphate on in vitro kinase activity are not extensively documented in publicly available research, the methodological framework for such investigations is well-established. Generally, in vitro kinase assays are employed to determine if a compound can modulate the activity of protein kinases, which are enzymes that catalyze the phosphorylation of specific substrate proteins.
A common method involves incubating a purified kinase with its substrate and a phosphate (B84403) source, typically adenosine (B11128) triphosphate (ATP), in the presence and absence of the test compound. The extent of phosphorylation is then measured, often by using radiolabeled ATP ([γ-³²P]ATP) and detecting the incorporation of the radioactive phosphate into the substrate via autoradiography or scintillation counting. Non-radioactive methods, such as those employing fluorescence-based or luminescence-based detection of ATP consumption or antibody-based detection of phosphorylated substrates (e.g., ELISA), are also widely used.
Given that other cyclic nucleotides like cAMP are known to activate specific protein kinases (e.g., Protein Kinase A), it is a plausible hypothesis that Bt2cCMP could influence the activity of certain kinases. Future research employing these in vitro kinase assays would be crucial to directly test this hypothesis and identify potential kinase targets of Bt2cCMP.
Competitive displacement assays are a powerful tool to investigate the binding of a ligand to its target protein. Although specific competitive binding studies for N4,2'-O-Dibutyrylcytidine 3',5'-cyclic monophosphate are not readily found in the literature, the principles of these assays are broadly applicable. These assays would be instrumental in identifying and characterizing proteins that specifically bind to cCMP or its analogs.
In a typical competitive binding assay, a radiolabeled ligand (e.g., [³H]cGMP or [³H]cAMP) is incubated with a protein source, such as a cell lysate or a purified receptor, allowing the formation of a protein-ligand complex. The addition of an unlabeled competitor, in this case, Bt2cCMP, would compete with the radiolabeled ligand for binding to the protein. The effectiveness of the competitor is determined by measuring the decrease in the amount of bound radiolabeled ligand. This is often achieved by separating the bound from the free radiolabeled ligand using techniques like filtration or precipitation, followed by quantification of the radioactivity.
Such assays could reveal whether Bt2cCMP can compete with other cyclic nucleotides for binding to their known effector proteins, such as phosphodiesterases or cyclic nucleotide-gated ion channels, thereby providing insights into its mechanism of action.
Spectrophotometric and fluorometric methods have been pivotal in understanding the cellular effects of N4,2'-O-Dibutyrylcytidine 3',5'-cyclic monophosphate, particularly in immune cells like neutrophils.
One of the key functional responses of neutrophils is the production of superoxide (B77818) anions (O₂⁻), a critical component of their microbicidal activity. The generation of superoxide can be quantified using a spectrophotometric assay based on the reduction of cytochrome c. In this assay, the change in absorbance of cytochrome c is measured over time, which is directly proportional to the amount of superoxide produced.
Studies have shown that Bt2cCMP can modulate superoxide formation in human neutrophils in a stimulus-specific manner. For instance, it has been observed to inhibit superoxide production induced by the chemotactic peptide fMet-Leu-Phe, while potentiating the response to platelet-activating factor. nih.gov
Fluorometric methods are commonly used to measure changes in intracellular ion concentrations, such as calcium (Ca²⁺). Cells are loaded with a fluorescent indicator dye that exhibits a change in its fluorescence properties upon binding to the ion of interest. For Ca²⁺, dyes like Fura-2 or Indo-1 are frequently used. The fluorescence intensity is monitored using a fluorometer or a fluorescence microscope, providing a real-time measurement of changes in intracellular Ca²⁺ levels.
Research utilizing these techniques has demonstrated that Bt2cCMP can inhibit the rise in intracellular Ca²⁺ induced by fMet-Leu-Phe in human neutrophils. nih.gov This effect on calcium signaling is a crucial piece of evidence for its modulatory role in neutrophil activation.
Table 1: Effect of N4,2'-O-Dibutyrylcytidine 3',5'-Cyclic Monophosphate on Neutrophil Functions
| Functional Parameter | Stimulus | Effect of Bt2cCMP | Reference |
| Superoxide (O₂⁻) Formation | fMet-Leu-Phe | Inhibition | nih.gov |
| Superoxide (O₂⁻) Formation | Platelet-Activating Factor | Potentiation | nih.gov |
| Intracellular Ca²⁺ Rise | fMet-Leu-Phe | Inhibition | nih.gov |
Cell-Based Experimental Models
The use of primary cells and established cell lines provides a more physiologically relevant context to study the effects of N4,2'-O-Dibutyrylcytidine 3',5'-cyclic monophosphate.
Primary cells are isolated directly from living tissues and therefore closely mimic the in vivo state. Human neutrophils, which are primary cells, have been a key model system for investigating the biological activities of Bt2cCMP. nih.gov These cells are terminally differentiated and have a short lifespan in culture, which presents both advantages and challenges for experimental studies.
The primary advantage of using human neutrophils is their high physiological relevance for studying inflammatory and immune responses. Research using these cells has provided valuable insights into how Bt2cCMP can differentially modulate neutrophil activation depending on the specific stimulus. nih.gov For example, while it inhibits responses to some stimuli, it enhances responses to others, suggesting a complex regulatory role.
Established cell lines, which are immortalized and can be cultured for extended periods, offer a more homogenous and reproducible experimental system compared to primary cells. The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a widely used model in neurobiological research because of its ability to differentiate into neuron-like cells in response to nerve growth factor (NGF).
While there is a lack of specific studies investigating the effects of N4,2'-O-Dibutyrylcytidine 3',5'-cyclic monophosphate on PC12 cells, this cell line represents a potentially valuable model for future research. Given the known roles of other cyclic nucleotides, such as cAMP, in neuronal differentiation and function, exploring the effects of Bt2cCMP in PC12 cells could uncover novel roles for cCMP signaling in the nervous system. For instance, studies could be designed to assess its impact on neurite outgrowth, neurotransmitter release, or cell survival, processes that are well-characterized in the PC12 cell line.
Advanced Analytical Techniques
The investigation into the biological functions of N4,2'-O-Dibutyrylcytidine 3':5'-Cyclic Monophosphate necessitates the use of powerful and precise analytical methods. These techniques allow researchers to observe and quantify the compound's effects at a cellular and molecular level, providing insights into its mechanism of action.
Flow Cytometry for Cellular Activation and Adhesion Phenotypes
Flow cytometry stands as a pivotal technique for the high-throughput analysis of single cells in a population. It allows for the rapid measurement of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. In the context of studying the effects of N4,2'-O-Dibutyrylcytidine 3':5'-Cyclic Monophosphate, flow cytometry is instrumental in characterizing changes in cellular activation states and adhesion molecule expression, particularly in immune cells like neutrophils.
Researchers have observed that Bt2cCMP can differentially modulate neutrophil activation. nih.gov For instance, it has been shown to inhibit superoxide formation induced by certain chemotactic peptides while potentiating it in response to other stimuli like platelet-activating factor. nih.gov Flow cytometry can be employed to dissect these differential effects by quantifying the expression of specific cell surface markers indicative of activation. These markers can include the upregulation of integrins such as CD11b, which is crucial for adhesion, and the shedding of L-selectin (CD62L), a key molecule in the initial tethering of leukocytes to the endothelium. nih.gov
A hypothetical experimental setup to investigate the influence of Bt2cCMP on neutrophil activation and adhesion phenotype using flow cytometry is described below:
Experimental Design:
Cell Preparation: Isolate human neutrophils from whole blood.
Treatment: Incubate neutrophils with varying concentrations of N4,2'-O-Dibutyrylcytidine 3':5'-Cyclic Monophosphate, alongside positive and negative controls.
Stimulation: Induce activation with a known agonist, such as N-formylmethionyl-leucyl-phenylalanine (fMLP). nih.gov
Staining: Label the cells with fluorescently tagged antibodies specific for activation and adhesion markers (e.g., anti-CD11b, anti-CD62L).
Analysis: Acquire and analyze the data on a flow cytometer to determine the percentage of cells expressing these markers and the mean fluorescence intensity, which corresponds to the density of the marker on the cell surface.
Hypothetical Flow Cytometry Data:
Table 1: Effect of N4,2'-O-Dibutyrylcytidine 3':5'-Cyclic Monophosphate on Neutrophil Activation Markers (fMLP-stimulated)
| Treatment | Concentration (µM) | % CD11b Positive Cells | Mean Fluorescence Intensity (CD11b) | % CD62L Low Cells |
| Control (no Bt2cCMP) | 0 | 85% | 1500 | 10% |
| Bt2cCMP | 10 | 70% | 1200 | 25% |
| Bt2cCMP | 50 | 55% | 900 | 40% |
| Bt2cCMP | 100 | 40% | 700 | 55% |
This tabular data would suggest that N4,2'-O-Dibutyrylcytidine 3':5'-Cyclic Monophosphate inhibits fMLP-induced neutrophil activation, as evidenced by a dose-dependent decrease in the expression of the activation marker CD11b and an increase in the shedding of the adhesion molecule L-selectin.
Co-immunoprecipitation for Protein-Protein Interaction Analysis
To understand the molecular pathways through which N4,2'-O-Dibutyrylcytidine 3':5'-Cyclic Monophosphate exerts its effects, it is crucial to identify the proteins with which it, or its downstream effectors, interact. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in vivo. nih.gov This method involves using an antibody to pull down a specific protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").
While direct Co-IP of a small molecule like Bt2cCMP is not feasible, the technique can be adapted to identify proteins that bind to it or to investigate how it modulates the interaction between two or more proteins. One approach is to use a "pull-down" assay, a variation of Co-IP, where a modified, immobilized form of the cyclic nucleotide could be used to capture its binding partners from a cell extract.
Hypothetical Co-immunoprecipitation Strategy:
Bait Preparation: Synthesize a derivative of cCMP that can be chemically cross-linked to agarose (B213101) beads.
Cell Lysate Preparation: Prepare a lysate from cells (e.g., neutrophils) that have been shown to respond to N4,2'-O-Dibutyrylcytidine 3':5'-Cyclic Monophosphate.
Incubation: Incubate the cCMP-conjugated beads with the cell lysate to allow for the binding of interacting proteins.
Washing: Wash the beads to remove non-specifically bound proteins.
Elution: Elute the bound proteins from the beads.
Analysis: Identify the eluted proteins using techniques such as Western blotting or mass spectrometry.
Alternatively, Co-IP could be used to determine if Bt2cCMP treatment alters the interaction between two known proteins. For example, if it is hypothesized that Bt2cCMP affects the interaction between a regulatory and a catalytic subunit of a protein kinase, an antibody against one subunit could be used to pull down the complex, and the presence of the other subunit could be detected by Western blotting.
Mass Spectrometry-Based Identification of Interacting Proteins
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. In proteomics, MS is an indispensable tool for identifying and quantifying proteins in a complex sample. nih.gov When coupled with techniques like co-immunoprecipitation or affinity pull-down assays, MS can provide a comprehensive list of proteins that potentially interact with a molecule of interest.
Following the elution of proteins from a cCMP-affinity column as described in the Co-IP section, the eluate can be subjected to mass spectrometry for identification. The proteins are first digested into smaller peptides, which are then separated and analyzed by the mass spectrometer. The resulting mass spectra provide a "fingerprint" of each peptide, which can be used to identify the parent protein by searching protein sequence databases.
Another powerful application of mass spectrometry is in quantitative proteomics, which can be used to assess global changes in protein expression in response to treatment with N4,2'-O-Dibutyrylcytidine 3':5'-Cyclic Monophosphate. In such an experiment, cells would be cultured with and without the compound, and their proteomes would be analyzed and compared. This can reveal not only proteins that directly bind to the compound but also those whose expression levels are altered as a downstream consequence of its signaling activity.
Illustrative Data from a Hypothetical Proteomic Study:
Table 2: Proteins Differentially Expressed in Neutrophils Treated with N4,2'-O-Dibutyrylcytidine 3':5'-Cyclic Monophosphate (Identified by Mass Spectrometry)
| Protein Name | Gene Name | Fold Change (Treated vs. Control) | Putative Function |
| Protein Kinase XYZ | PRKXYZ | -2.5 | Signal Transduction |
| Cytoskeletal Protein ABC | CSPA | +1.8 | Cell Motility |
| Transcription Factor 123 | TF123 | -3.2 | Gene Regulation |
| Adhesion Molecule 456 | ADM456 | -2.1 | Cell-Cell Interaction |
Such data provides a global view of the cellular response to N4,2'-O-Dibutyrylcytidine 3':5'-Cyclic Monophosphate and offers a rich source of hypotheses for further investigation into its specific molecular targets and signaling pathways. For example, the downregulation of a specific protein kinase could be a key mechanism by which the compound inhibits certain cellular activation events.
Future Directions and Emerging Areas in N4,2 O Dibutyrylcytidine 3 :5 Cyclic Monophosphate Research
Further Elucidation of Endogenous cCMP Signaling and Physiology
The foundational quest in the field is to fully unravel the endogenous signaling pathways and physiological significance of cCMP. While the existence of cCMP in mammalian cells is established, the intricate details of its synthesis, degradation, and downstream effector proteins are still being pieced together. Future research will likely focus on identifying and characterizing the specific adenylyl cyclase-like enzymes responsible for cCMP synthesis and the phosphodiesterases that regulate its intracellular levels.
Moreover, understanding how cCMP signaling integrates with other well-established second messenger systems, such as those involving cAMP and cGMP, is a critical area of investigation. nih.govnih.gov For instance, studies have shown that Bt2cCMP can differentially modulate neutrophil activation, inhibiting certain pathways while potentiating others. nih.govdocksci.com This suggests a complex interplay with other signaling molecules and pathways, such as those involving calcium ions and protein kinase C. Further research is needed to delineate the precise molecular mechanisms underlying these differential effects and to identify the full spectrum of cellular processes regulated by endogenous cCMP.
Rational Design and Synthesis of Next-Generation cCMP Analogs
The development of Bt2cCMP has been instrumental in advancing our understanding of cCMP signaling. However, the future of the field lies in the rational design and synthesis of a new generation of cCMP analogs with enhanced properties. nih.govmdpi.com This includes the development of molecules with greater cell permeability, increased resistance to hydrolysis by phosphodiesterases, and higher selectivity for specific cCMP-binding proteins.
By systematically modifying the structure of the cytidine (B196190) base, the ribose sugar, and the cyclic phosphate (B84403) group, researchers can create a diverse library of cCMP analogs. nih.govresearchgate.net These analogs can then be screened for their ability to modulate specific cellular functions, providing valuable insights into the structure-activity relationships of cCMP signaling. For example, the development of fluorescently labeled or photoactivatable cCMP analogs could enable real-time imaging of cCMP dynamics within living cells, offering unprecedented spatial and temporal resolution of its signaling events. Furthermore, the creation of PROTACs (Proteolysis Targeting Chimeras) based on cCMP could allow for the targeted degradation of specific cCMP effector proteins, providing a powerful tool for dissecting their functions. nih.gov
Application as a Tool for Investigating Undiscovered Nucleotide Signaling Pathways
Beyond its role in elucidating cCMP-specific pathways, Bt2cCMP and its future analogs have the potential to serve as powerful tools for uncovering entirely new nucleotide signaling pathways. The cellular landscape is replete with a vast array of nucleotides and their derivatives, many of which have unknown functions. Atypical cyclic nucleotides, for instance, are increasingly being recognized as important signaling molecules in both eukaryotes and bacteria. weinertlab.com
By studying the effects of Bt2cCMP on various cellular processes, researchers may uncover unexpected responses that are not mediated by known cCMP effectors. These "off-target" effects could provide clues to the existence of novel nucleotide-binding proteins and signaling cascades. This approach, often referred to as chemical genetics or chemogenomics, uses small molecules to perturb biological systems and thereby infer the functions of genes and proteins. The development of diverse cCMP analog libraries will be crucial for this exploratory research, allowing for a broader interrogation of the cellular "nucleotidome."
Integration with Systems Biology Approaches to Map Cellular Networks
To gain a holistic understanding of cCMP's role in cellular regulation, it is essential to integrate experimental findings with systems biology approaches. nih.govnih.gov This involves the use of high-throughput technologies, such as genomics, proteomics, and metabolomics, to generate large-scale datasets on the cellular responses to Bt2cCMP. researchgate.net These datasets can then be used to construct computational models of the cellular networks that are modulated by cCMP signaling. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
